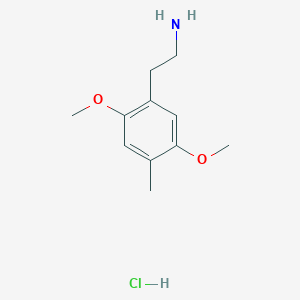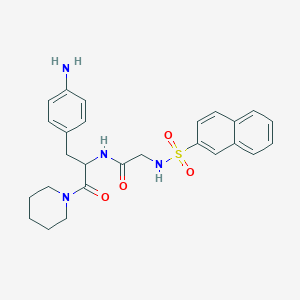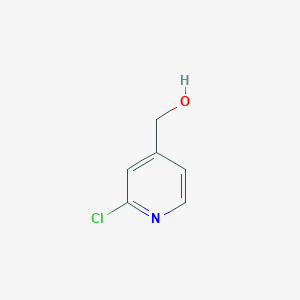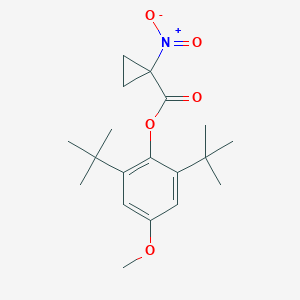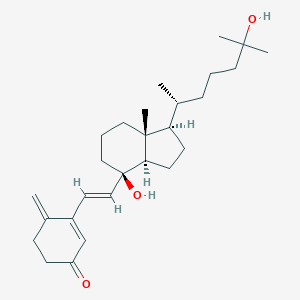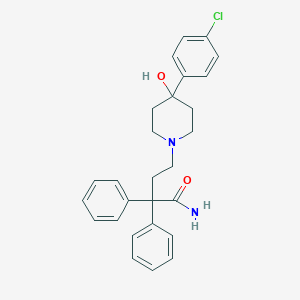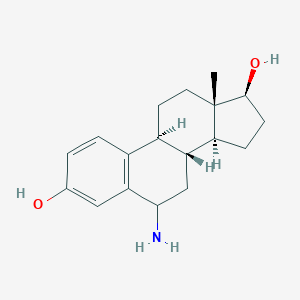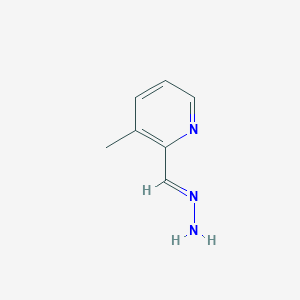![molecular formula C19H19NO4 B027255 Methyl 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoate CAS No. 615264-52-3](/img/structure/B27255.png)
Methyl 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoate
Overview
Description
Methyl 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoate is an organic compound with a complex structure that includes both aromatic and aliphatic components
Mechanism of Action
Target of Action
The primary targets of Methyl 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoate (MHPAP) are inflammatory cytokines, particularly Interleukin (IL)-6, IL-1beta, IL-8, and tumor necrosis factor (TNF)-alpha . These cytokines are signaling molecules involved in the inflammation process and are associated with many human diseases .
Mode of Action
MHPAP interacts with its targets by inhibiting their production. In lipopolysaccharide (LPS)-stimulated THP-1 cells and human peripheral blood mononuclear cells (PBMCs), MHPAP significantly inhibited the production of IL-6, IL-1beta, IL-8, and TNF-alpha . It also inhibited the phosphorylation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) p65 .
Biochemical Pathways
MHPAP affects the NF-κB pathway, which is a major cellular pathway involved in inflammation and immune responses . NF-κB p65 is phosphorylated by IκB kinase (IKK), and MHPAP was found to bind to IKK better than an IKK inhibitor . This suggests that MHPAP may inhibit the NF-κB pathway by binding to and inhibiting IKK .
Pharmacokinetics
MHPAP is a phenolic amide ester and is transported better than its non-ester form (NEF) in monocyte/macrophage-like cells . .
Result of Action
The inhibition of inflammatory cytokines and the NF-κB pathway by MHPAP can lead to a reduction in inflammation. In LPS-stimulated PBMCs, MHPAP significantly inhibited IL-6, IL-1beta, IL-8, and TNF-alpha . This suggests that MHPAP may be used as a potent cell-permeable compound to inhibit inflammatory cytokines in monocyte/macrophage-like cells .
Biochemical Analysis
Biochemical Properties
Methyl 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoate interacts with various enzymes and proteins. It has been found to inhibit nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) p65 phosphorylation in THP-1 cells . This compound also binds to IκB kinase (IKK) better than an IKK inhibitor .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In lipopolysaccharide (LPS)-stimulated THP-1 and human peripheral blood mononuclear cells (PBMCs), this compound significantly inhibited IL-6, IL-1beta, IL-8, and tumor necrosis factor (TNF)-alpha .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression. It binds to IKK better than an IKK inhibitor . Furthermore, it inhibits the luminescence increased in the LPS-stimulated NF-κB-Luc2 THP-1 cells .
Temporal Effects in Laboratory Settings
It has been found to have long-term effects on cellular function, particularly in inhibiting inflammatory cytokines in monocyte/macrophage-like cells .
Metabolic Pathways
It has been found to interact with enzymes such as IKK .
Transport and Distribution
This compound is transported better than its non-ester form (NEF) in monocyte/macrophage-like cells
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzaldehyde, methyl acrylate, and phenylalanine.
Condensation Reaction: The first step involves a condensation reaction between 4-hydroxybenzaldehyde and methyl acrylate in the presence of a base, such as sodium hydroxide, to form the intermediate compound.
Amidation: The intermediate compound is then subjected to an amidation reaction with phenylalanine in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoate has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: The compound is explored for its use in the development of advanced materials with specific properties.
Biological Studies: It is used in research to understand its effects on biological systems and its potential as a bioactive compound.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3-formyl-4-hydroxyphenyl)acetate
- Methyl 4’-hydroxy-3’-methoxycinnamate
Uniqueness
Methyl 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoate is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-24-19(23)17(13-15-5-3-2-4-6-15)20-18(22)12-9-14-7-10-16(21)11-8-14/h2-12,17,21H,13H2,1H3,(H,20,22)/b12-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJBWQGWPYQIAR-FMIVXFBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C=CC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)/C=C/C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


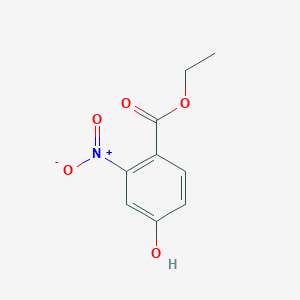
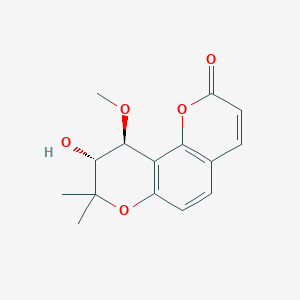
![Dimethyl 2-[(3-methyl-2-methylsulfonylimidazol-4-yl)methylidene]propanedioate](/img/structure/B27184.png)
